molecular formula C18H13ClN4 B2483391 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 320418-58-4

4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2483391
CAS No.: 320418-58-4
M. Wt: 320.78
InChI Key: VAQOUMYWTGPYQN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H13ClN4 and its molecular weight is 320.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis of Pyrrolo[2,3-d]pyrimidines : This compound was used in the synthesis of pyrrolo[2,3-d]pyrimidines and related compounds. Its reaction with N-methylglycinonitrile produced derivatives that were further converted into new ring systems, demonstrating its utility in heterocyclic chemistry (Kim & Santilli, 1971).

Biological Activity

  • Antimicrobial Activity : Derivatives of this compound were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Some derivatives exhibited moderate activity, indicating potential applications in developing antimicrobial agents (Guna & Purohit, 2012).

Catalysis and Synthesis Methods

  • Ultrasound-Mediated Synthesis : An environmentally friendly, rapid, and convenient ultrasound-promoted synthesis of thiadiazolo[3,2-α]pyrimidine derivatives of this compound was reported. These derivatives were evaluated for anticancer activities, demonstrating its relevance in medicinal chemistry (Tiwari et al., 2016).

Chemical Structure and Interaction Studies

  • Hydrogen Bonding Studies : The crystal structures of some pyran derivatives of this compound were determined, focusing on their N-H···O and N-H···N interactions. These studies provide insights into the compound's chemical behavior and potential pharmaceutical applications (Vishnupriya et al., 2013).

Antibacterial Studies

  • Synthesis of Novel Pyrimidines : A variety of novel pyrimidine-based heterocycles were synthesized using this compound. These heterocycles were tested for their antibacterial activity, offering potential avenues for new drug discovery (Shehta & Abdel Hamid, 2019).

Green Chemistry Approaches

  • One-Pot Synthesis : A green approach to synthesizing pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives of this compound was developed. This method emphasizes operational simplicity and environmental friendliness, highlighting the compound's versatility in green chemistry applications (Yadav et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, it might interact with biological receptors or enzymes. If it’s a material, it might have specific physical or chemical properties that make it useful .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include using personal protective equipment and ensuring good ventilation. The specific hazards would depend on the properties of the compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. This could lead to new insights or applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c1-21-18-15(11-20)16(12-7-9-14(19)10-8-12)22-17(23-18)13-5-3-2-4-6-13/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQOUMYWTGPYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.